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Compound of Interest

Compound Name: 2,2-Dichloropentane

Cat. No.: B14692929 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the

halogenated alkane, 2,2-Dichloropentane. Due to the limited availability of experimentally

derived nuclear magnetic resonance (NMR) and infrared (IR) spectra in public databases, this

document presents predicted ¹H NMR, ¹³C NMR, and IR data, alongside experimental mass

spectrometry data. The methodologies detailed herein are standard protocols applicable to the

spectroscopic analysis of similar volatile organic compounds.

Spectroscopic Data Summary
The following sections summarize the predicted and experimental spectroscopic data for 2,2-
Dichloropentane.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
The proton NMR spectrum of 2,2-Dichloropentane is expected to show three distinct signals,

corresponding to the three non-equivalent proton environments in the molecule.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~ 0.95 Triplet 3H -CH₃ (C5)

~ 1.70 Sextet 2H -CH₂- (C4)

~ 2.10 Triplet 2H -CH₂- (C3)

~ 1.85 Singlet 3H -CH₃ (C1)

Note: Predicted values are generated based on standard chemical shift increments and may

vary slightly from experimental data.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)
The carbon-13 NMR spectrum is predicted to display five signals, one for each unique carbon

atom in the 2,2-Dichloropentane molecule.

Chemical Shift (δ) ppm Carbon Assignment

~ 13.8 C5

~ 16.9 C4

~ 45.0 C3

~ 30.0 C1

~ 85.0 C2

Note: Predicted values are generated based on established correlation tables and

computational models.

Predicted Infrared (IR) Spectroscopy Data
The predicted IR spectrum of 2,2-Dichloropentane will exhibit characteristic absorptions

corresponding to its functional groups.
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Wavenumber (cm⁻¹) Intensity Assignment

2960-2850 Strong C-H stretch (alkane)

1465 Medium C-H bend (methylene)

1380 Medium C-H bend (methyl)

750-650 Strong C-Cl stretch

Note: Predicted values. The C-Cl stretching frequency can be variable.

Mass Spectrometry (Electron Ionization) Data
The following mass spectrometry data is derived from the National Institute of Standards and

Technology (NIST) database.[1]

m/z Relative Intensity Possible Fragment

105 100 [M-Cl]⁺

69 80 [C₅H₉]⁺

43 60 [C₃H₇]⁺

107 33 [M-Cl]⁺ (³⁷Cl isotope)

140 5 [M]⁺ (molecular ion with ²³⁵Cl)

142 3
[M]⁺ (molecular ion with ¹³⁵Cl

and ¹³⁷Cl)

144 <1 [M]⁺ (molecular ion with ²³⁷Cl)

Note: The molecular ion peak is often of low abundance in the mass spectra of halogenated

alkanes due to facile fragmentation.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of

2,2-Dichloropentane.

Methodology:

Sample Preparation: A sample of 2,2-Dichloropentane (approximately 5-10 mg for ¹H NMR,

20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent,

typically chloroform-d (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an

internal standard for chemical shift referencing (δ = 0.00 ppm). The solution is then

transferred to a 5 mm NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz) is used.

¹H NMR Acquisition:

The spectrometer is tuned to the proton frequency.

A standard one-pulse sequence is used.

A sufficient number of scans (typically 8-16) are acquired to achieve an adequate signal-

to-noise ratio.

The free induction decay (FID) is Fourier transformed, phased, and baseline corrected.

¹³C NMR Acquisition:

The spectrometer is tuned to the carbon-13 frequency.

A proton-decoupled pulse sequence is employed to simplify the spectrum to single lines

for each carbon.

A larger number of scans (typically 1024 or more) and a longer relaxation delay are used

due to the lower natural abundance and longer relaxation times of ¹³C nuclei.

The FID is processed similarly to the ¹H spectrum.
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Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 2,2-Dichloropentane, particularly the C-

H and C-Cl bonds.

Methodology:

Sample Preparation: As 2,2-Dichloropentane is a liquid, a thin film is prepared by placing a

drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

Data Acquisition:

A background spectrum of the clean, empty salt plates is recorded.

The sample is placed in the spectrometer's sample compartment.

The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

The final spectrum is presented in terms of transmittance or absorbance as a function of

wavenumber.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 2,2-
Dichloropentane to confirm its molecular formula and structure.

Methodology:

Sample Introduction: A small amount of the volatile 2,2-Dichloropentane is introduced into

the mass spectrometer, often via a gas chromatography (GC) system for separation from

any impurities.

Ionization: Electron Ionization (EI) is employed. The sample molecules are bombarded with a

high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
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Mass Analysis: The resulting positively charged ions are accelerated and separated based

on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Detection: An electron multiplier detects the ions, and the signal is processed to generate a

mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of an

unknown compound such as 2,2-Dichloropentane.
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Caption: Logical workflow for the spectroscopic analysis and structural elucidation of 2,2-
Dichloropentane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b14692929?utm_src=pdf-custom-synthesis
https://www.drawellanalytical.com/ftir-analysis-for-liquid-samples-what-you-need-to-know/
https://www.benchchem.com/product/b14692929#spectroscopic-data-for-2-2-dichloropentane-nmr-ir-mass-spec
https://www.benchchem.com/product/b14692929#spectroscopic-data-for-2-2-dichloropentane-nmr-ir-mass-spec
https://www.benchchem.com/product/b14692929#spectroscopic-data-for-2-2-dichloropentane-nmr-ir-mass-spec
https://www.benchchem.com/product/b14692929#spectroscopic-data-for-2-2-dichloropentane-nmr-ir-mass-spec
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b14692929?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14692929?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

